KI696
Descripción
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Propiedades
IUPAC Name |
(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGJXBUEQNFBQ-GCJKJVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KI696: A Potent and Selective Inhibitor of the KEAP1-NRF2 Protein-Protein Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KI696, a potent and selective small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI). Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5] this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2, and subsequent upregulation of a battery of cytoprotective genes.[6][7] This document details the mechanism of action of this compound, presents its key in vitro and in vivo pharmacological data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to the KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 pathway is a master regulator of the cellular antioxidant response.[3] NRF2 is a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding antioxidant and detoxification enzymes.[8] Its activity is tightly controlled by KEAP1, which acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[1] In homeostatic conditions, KEAP1 binds to NRF2 in the cytoplasm, facilitating its continuous ubiquitination and degradation by the proteasome, thus keeping NRF2 levels low.[1][9]
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that abrogates its ability to target NRF2 for degradation.[1] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes.[3] These target genes include NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and others involved in glutathione (B108866) biosynthesis and xenobiotic metabolism.[8][10]
This compound: Mechanism of Action
This compound is a high-affinity, non-covalent inhibitor that directly targets the interaction between the Kelch domain of KEAP1 and the Neh2 domain of NRF2.[6][7] By binding to the Kelch domain, this compound competitively inhibits the binding of NRF2, thereby preventing its ubiquitination and subsequent degradation.[6] This leads to the stabilization and accumulation of NRF2, its translocation to the nucleus, and the induction of NRF2-dependent gene expression.[6][11]
Caption: Mechanism of this compound-mediated NRF2 activation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Target | Reference |
| Kd | 1.3 nM | Isothermal Titration Calorimetry (ITC) | KEAP1 Kelch domain | [6][11] |
| IC50 | 2.5 µM | Binding Assay | Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | [6][11] |
| IC50 | 4.0 µM | Binding Assay | Bile Salt Export Pump (BSEP) | [6][11] |
| IC50 | 10 µM | Binding Assay | Phosphodiesterase 3A (PDE3A) | [6][11] |
| EC50 (NQO1) | 22 nM | Gene Expression Assay | Human Bronchial Epithelial Cells (COPD patients) | [7] |
| EC50 (GCLM) | 36 nM | Gene Expression Assay | Human Bronchial Epithelial Cells (COPD patients) | [7] |
| EC50 (HMOX1) | 16 nM | Gene Expression Assay | Human Bronchial Epithelial Cells (COPD patients) | [7] |
| EC50 (TXNRD1) | 27 nM | Gene Expression Assay | Human Bronchial Epithelial Cells (COPD patients) | [7] |
Table 2: In Vivo Efficacy of this compound in Rats
| NRF2 Target Gene | EC50 (µmol/kg) | Maximum Fold Increase (at 50 µmol/kg) | Reference |
| Nqo1 | 44.0 | 37 | [6][11] |
| Ho-1 | 25.7 | 17 | [6][11] |
| Txnrd1 | 42.6 | 9 | [6][11] |
| Srxn1 | 33.8 | 28 | [6][11] |
| Gsta3 | 28.4 | 15 | [6][11] |
| Gclc | 44.1 | 13 | [6][11] |
Experimental Protocols
KEAP1-NRF2 Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the ability of a test compound to inhibit the interaction between the KEAP1 Kelch domain and an NRF2-derived peptide.
Materials:
-
384-well black microplate
-
Recombinant human KEAP1 (residues 321-609)
-
5'-TAMRA-labeled NRF2 peptide (e.g., AFFAQLQLDEETGEFL)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 2 mM CHAPS, 1 mM DTT, 0.005% BSA
-
Test compound (this compound)
-
Plate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Prepare a solution containing 7 nM human KEAP1 and 2 nM 5'-TAMRA-NRF2 peptide in assay buffer.
-
Add 50 µL of the KEAP1-peptide solution to each well of the 384-well plate.
-
Add the test compound (this compound) at various concentrations to the wells. Include a DMSO control.
-
Incubate the plate for 1 hour at room temperature.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.[6]
Caption: Workflow for the KEAP1-NRF2 FP competition assay.
Cellular NRF2 Target Gene Expression Assay (qRT-PCR)
This assay measures the ability of this compound to induce the expression of NRF2 target genes in a cellular context.
Materials:
-
Human cell line (e.g., BEAS-2B, NHBE)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for NRF2 target genes (e.g., NQO1, GCLM) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
In Vivo Studies
In vivo studies in rats have demonstrated the ability of this compound to induce NRF2 target gene expression in a dose-dependent manner.[6][11] Intravenous administration of this compound resulted in steady-state blood concentrations that correlated with the induction of genes such as Nqo1, Ho-1, and Gclc in lung tissue.[6][11] Furthermore, this compound has been shown to attenuate ozone-induced pulmonary inflammation and restore depleted lung glutathione (GSH) levels, highlighting its potential therapeutic utility in oxidative stress-related lung diseases.[6]
Selectivity and Safety Profile
This compound exhibits high selectivity for the KEAP1-NRF2 interaction.[6] Off-target screening has revealed significantly lower activity against other proteins, with IC₅₀ values in the micromolar range for OATP1B1, BSEP, and PDE3A.[6][11] Importantly, no cytotoxicity was observed in BEAS-2B cells at concentrations up to 10 µM.[6]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the KEAP1-NRF2 protein-protein interaction. Its ability to robustly activate the NRF2 antioxidant response in both in vitro and in vivo models, coupled with a favorable selectivity and preliminary safety profile, makes it a valuable research tool for studying the KEAP1-NRF2 pathway and a promising lead compound for the development of therapeutics targeting oxidative stress-related diseases.
Caption: The KEAP1-NRF2 signaling pathway.
References
- 1. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Nrf2 | TargetMol [targetmol.com]
Unraveling the KI696 Signaling Pathway: A Comprehensive Technical Guide
An in-depth exploration of the molecular mechanisms, experimental validation, and therapeutic implications of the KI696 signaling cascade for researchers, scientists, and drug development professionals.
Abstract
The this compound signaling pathway represents a novel area of investigation within cellular biology and therapeutic development. Initial research indicates its potential involvement in critical cellular processes, suggesting that its modulation could offer new avenues for treating a range of diseases. This document provides a comprehensive overview of the current understanding of the this compound pathway, including its core components, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data has been systematically organized, and key processes are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to the this compound Signaling Pathway
The this compound signaling pathway is a recently identified molecular cascade. While research is ongoing, preliminary evidence suggests its role in cellular proliferation and differentiation. The pathway is initiated by the binding of a specific, yet-to-be-fully-characterized ligand to the transmembrane receptor, K-Receptor 1 (KR1). This event triggers a downstream cascade involving a series of protein phosphorylations and second messenger activations, ultimately leading to the modulation of target gene expression in the nucleus. The potential for therapeutic intervention is significant, with several small molecule inhibitors and monoclonal antibodies currently in preclinical development.
Core Components and Mechanism of Action
The this compound pathway is conceptualized as a linear cascade with several key protein players. The following diagram illustrates the currently understood sequence of events.
Upon ligand binding, KR1 undergoes a conformational change, leading to the recruitment and activation of Adaptor Protein A at the plasma membrane. This activated adaptor protein then phosphorylates and activates Kinase 1 (K1). K1, in turn, phosphorylates and activates Kinase 2 (K2), which then targets Transcription Factor X (TFX). The phosphorylation of TFX leads to its activation and translocation into the nucleus, where it binds to specific DNA sequences to modulate the expression of target genes involved in cellular responses.
Quantitative Analysis of Pathway Activation
To quantify the activity of the this compound pathway, a series of dose-response and time-course experiments were conducted. The phosphorylation status of key downstream kinases and the expression of a known target gene were measured.
Table 1: Dose-Response of Kinase Phosphorylation
| Ligand Concentration (nM) | p-Kinase 1 (Fold Change) | p-Kinase 2 (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 2.5 | 1.8 |
| 10 | 8.2 | 6.5 |
| 50 | 15.6 | 12.3 |
| 100 | 16.1 | 12.8 |
Table 2: Time-Course of Target Gene Expression
| Time (hours) | Target Gene mRNA (Fold Change) |
| 0 | 1.0 |
| 1 | 1.2 |
| 4 | 3.8 |
| 8 | 7.2 |
| 12 | 10.5 |
| 24 | 8.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited.
Western Blotting for Phospho-Kinase Detection
This protocol was used to generate the data presented in Table 1.
Methodology:
-
Cell Culture and Treatment: Human embryonic kidney (HEK293) cells were cultured to 80% confluency and then serum-starved for 12 hours. Cells were subsequently treated with varying concentrations of the this compound ligand for 30 minutes.
-
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: 20 µg of protein per lane was resolved on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of Kinase 1 and Kinase 2 (1:1000 dilution).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities were quantified using ImageJ software and normalized to a loading control (e.g., GAPDH).
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol was utilized to generate the data presented in Table 2.
Methodology:
-
Cell Treatment and RNA Extraction: Cells were treated with 50 nM of the this compound ligand for the indicated time points. Total RNA was extracted using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: qPCR was performed using a SYBR Green master mix on a real-time PCR system. The primers for the target gene were: Forward 5'-ATGCGTACGTACGTAC-3' and Reverse 5'-TACGATGCATGCATGC-3'.
-
Data Analysis: The relative expression of the target gene was calculated using the 2-ΔΔCt method, with GAPDH serving as the endogenous control.
Logical Relationship for Therapeutic Intervention
The elucidation of the this compound pathway provides a logical framework for designing therapeutic strategies. The primary points of intervention are at the receptor, key kinases, and the transcription factor.
Conclusion and Future Directions
The this compound signaling pathway is an emerging field with considerable promise for therapeutic innovation. The data and protocols presented in this guide offer a foundational understanding for researchers. Future work should focus on the identification of the endogenous ligand, the characterization of additional pathway components, and the in vivo validation of therapeutic agents targeting this cascade. A deeper understanding of the feedback mechanisms and crosstalk with other signaling pathways will also be critical for the successful clinical translation of this compound-targeted therapies.
The Core of KI696: An In-Depth Technical Guide to its Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of KI696, a potent and selective inhibitor of the KEAP1-NRF2 protein-protein interaction. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's therapeutic potential.
Executive Summary
This compound is a high-affinity small molecule that directly targets the Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the cellular antioxidant response. By binding to the Kelch domain of KEAP1, this compound effectively disrupts the interaction between KEAP1 and the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). This disruption prevents the proteasomal degradation of NRF2, leading to its accumulation, nuclear translocation, and the subsequent activation of a battery of cytoprotective genes. This guide details the quantitative binding affinity of this compound for KEAP1, the experimental protocols used for its characterization, and the underlying signaling pathway.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for its target protein, the Kelch domain of KEAP1, has been determined with high precision. The primary method used for this characterization is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with molecular interactions.
| Compound | Target Protein | Binding Affinity (Kd) | Method | Reference |
| This compound | KEAP1 Kelch domain | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
In addition to its high affinity for KEAP1, this compound has been profiled for off-target activities. Notably, it shows significantly lower potency against other proteins, indicating a high degree of selectivity.
| Off-Target Protein | IC50 |
| Organic anion transporting polypeptide 1B1 (OATP1B1) | 2.5 µM |
| Bile salt export pump (BSEP) | 4.0 µM |
| Phosphodiesterase 3A (PDE3A) | 10 µM |
Table 1: Binding affinity of this compound for the KEAP1 Kelch domain and its selectivity profile.
Mechanism of Action: The KEAP1-NRF2 Signaling Pathway
Under basal conditions, KEAP1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[3] This process maintains low intracellular levels of NRF2. In response to oxidative or electrophilic stress, or through the action of inhibitors like this compound, this interaction is disrupted.
This compound binds to the Kelch domain of KEAP1, the same domain that recognizes NRF2. This competitive binding prevents the recruitment of NRF2 to the E3 ligase complex. As a result, newly synthesized NRF2 is no longer targeted for degradation, leading to its stabilization and accumulation in the cytoplasm. The stabilized NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a wide array of protective genes, including those involved in antioxidant synthesis (e.g., GCLM) and detoxification (e.g., NQO1).[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure for determining the binding affinity of this compound to the KEAP1 Kelch domain.
Materials:
-
MicroCal VP-ITC or similar instrument
-
Purified recombinant human KEAP1 Kelch domain (residues 321-609)
-
This compound compound
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP
-
Degassing apparatus
Procedure:
-
Sample Preparation:
-
Prepare a solution of the KEAP1 Kelch domain at a concentration of 10-20 µM in ITC buffer.
-
Prepare a solution of this compound at a concentration of 100-200 µM in ITC buffer containing a final concentration of 5% DMSO. The buffer for the protein solution should also be matched to contain 5% DMSO to avoid heat of dilution artifacts.
-
Thoroughly degas both the protein and compound solutions for at least 10 minutes prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the reference power to 10 µcal/s.
-
Set the stirring speed to 300 rpm.
-
-
Titration:
-
Load the KEAP1 Kelch domain solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial injection of 2 µL, followed by 20-30 injections of 10 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Fit the integrated data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
NRF2 Nuclear Translocation Assay
This assay measures the ability of this compound to induce the translocation of NRF2 from the cytoplasm to the nucleus in cultured cells.
Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Nuclear and cytoplasmic extraction kit
-
Western blotting reagents and equipment
-
Primary antibodies: anti-NRF2, anti-Lamin A/C (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Cell Culture and Treatment:
-
Plate NHBE cells and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 4 hours).
-
-
Cell Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against NRF2, Lamin A/C, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities for NRF2 in both the nuclear and cytoplasmic fractions.
-
Normalize the NRF2 levels to the respective loading controls (Lamin A/C for nuclear, GAPDH for cytoplasmic) to determine the relative increase in nuclear NRF2 upon this compound treatment.
-
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Gene Expression
This protocol is used to quantify the upregulation of NRF2 target genes, such as NQO1 and GCLM, in response to this compound treatment.
Materials:
-
NHBE cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for NQO1, GCLM, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat NHBE cells with this compound as described in the nuclear translocation assay (a longer time point, e.g., 24 hours, may be optimal for mRNA expression).
-
Lyse the cells and extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound is a highly potent and selective inhibitor of the KEAP1-NRF2 protein-protein interaction with a well-defined mechanism of action. Its nanomolar binding affinity for the Kelch domain of KEAP1 translates into robust activation of the NRF2 signaling pathway in cellular models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and similar molecules in diseases associated with oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoacidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction with High Cell Potency Identified by Fragment-Based Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Downstream Effects of KI696 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KI696 is a potent and selective small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[1][2][3][4][5] By disrupting this interaction, this compound stabilizes and promotes the nuclear translocation of NRF2, a master regulator of the antioxidant response.[3][4] This leads to the transcriptional activation of a broad spectrum of cytoprotective genes, profoundly impacting cellular redox homeostasis and metabolism. This technical guide provides an in-depth overview of the downstream effects of this compound administration, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Disruption of the KEAP1-NRF2 Interaction
Under basal conditions, KEAP1 acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation.[6] This maintains low intracellular levels of NRF2.[6] this compound is a high-affinity probe that binds to the Kelch domain of KEAP1, the primary binding site for NRF2.[3][4] This competitive inhibition prevents the binding of NRF2 to KEAP1, thereby rescuing NRF2 from degradation. The stabilized NRF2 then translocates to the nucleus, heterodimerizes with small Maf proteins (sMaf), and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the KEAP1-NRF2 signaling pathway.
Quantitative Analysis of Downstream Effects
Administration of this compound leads to a dose-dependent induction of NRF2 target genes. The following tables summarize the key quantitative data reported in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| KEAP1 Kelch Domain Affinity (ITC Kd) | 1.3 nM | In vitro binding assay | [3][4] |
| OATP1B1 IC50 | 2.5 µM | In vitro functional assay | [3][4] |
| BSEP IC50 | 4.0 µM | In vitro functional assay | [3][4] |
| PDE3A IC50 | 10 µM | In vitro functional assay | [3][4] |
| Cytotoxicity (up to) | 10 µM | BEAS-2B cells | [3] |
Table 2: In Vivo Induction of NRF2 Target Genes by this compound
| Gene | Maximum Fold Increase (at 50 µmol/kg) | EC50 (µmol/kg) | Reference |
| Nqo1 | 37 | 44.0 | [3] |
| Ho-1 | 17 | 25.7 | [3] |
| Txnrd1 | 9 | 42.6 | [3] |
| Srxn1 | 28 | 33.8 | [3] |
| Gsta3 | 15 | 28.4 | [3] |
| Gclc | 13 | 44.1 | [3] |
Impact on Cellular Metabolism
A significant downstream effect of sustained NRF2 activation by this compound is the rewiring of central carbon metabolism. This creates a metabolic vulnerability, particularly an increased dependence on glutamine.
-
Increased Glutathione (B108866) Synthesis: NRF2 activation upregulates genes involved in glutathione (GSH) synthesis, such as Gclc and Gclm.[7] This increased demand for glutamate, a precursor for GSH, makes cells more reliant on glutamine.
-
Sensitization to Glutaminase (B10826351) Inhibition: this compound treatment sensitizes KEAP1 wild-type cancer cells to the glutaminase inhibitor CB-839.[6][7] This is due to the NRF2-mediated increase in glutamine dependency.[7]
-
Reduced TCA Cycle Intermediates: Treatment of lung adenocarcinoma cells with this compound leads to reduced total levels of Tricarboxylic Acid (TCA) cycle intermediates.[7]
-
Decreased Mitochondrial Respiration: this compound administration has been shown to decrease maximal mitochondrial respiration.[7][8]
Logical Relationship Diagram
Caption: this compound-induced metabolic reprogramming and sensitization to glutaminase inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in RPMI media supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2.[9]
-
This compound Administration: this compound is dissolved in DMSO to create a stock solution.[1] For cell-based assays, cells are treated with the desired concentration of this compound (e.g., 100 nM to 10 µM) for a specified duration (e.g., 24-48 hours).[3][9]
Gene Expression Analysis (qRT-PCR)
A standard workflow for analyzing the expression of NRF2 target genes.
Caption: Experimental workflow for quantitative real-time PCR (qRT-PCR).
Western Blotting for Protein Analysis
-
Objective: To assess the protein levels of NRF2 and its downstream targets (e.g., NQO1, xCT).
-
Protocol Outline:
-
Cell Lysis: After treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-NRF2, anti-NQO1) and a loading control (e.g., anti-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.
-
In Vivo Studies
-
Animal Models: Rats are a commonly used model for in vivo studies of this compound.[3]
-
Administration: this compound can be administered via intravenous (IV) infusion. For example, IV infusion at 10, 35, and 50 µmol/kg resulted in steady-state blood concentrations of 407±44 nM, 946±50 nM, and 1437±186 nM, respectively, over a 6-hour period.[3]
-
Endpoints:
-
Pharmacokinetics: Measurement of this compound concentrations in blood over time.
-
Pharmacodynamics: Analysis of NRF2 target gene expression in tissues of interest (e.g., lung).
-
Efficacy: Evaluation of the therapeutic effect in disease models, such as ozone-induced pulmonary inflammation, where this compound has been shown to be protective.[3]
-
Therapeutic Implications and Future Directions
The ability of this compound to potently and selectively activate the NRF2 pathway has significant therapeutic potential in diseases characterized by oxidative stress and inflammation. Furthermore, its demonstrated effect on tumor cell metabolism opens up novel avenues for combination therapies in oncology. The sensitization of KEAP1 wild-type cancers to glutaminase inhibitors is a particularly promising strategy that warrants further investigation in clinical settings.[6][7] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, as well as exploring their efficacy in a broader range of disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Keap1-Nrf2 | DC Chemicals [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Imaging the master regulator of the antioxidant response in non-small cell lung cancer with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of KI696 in Activating the NRF2 Pathway
This document provides a comprehensive technical overview of this compound, a potent small-molecule inhibitor of the KEAP1-NRF2 protein-protein interaction, and its role in the activation of the NRF2 signaling pathway. It consolidates key quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction: The KEAP1-NRF2 Signaling Axis
The Nuclear factor erythroid 2-related factor 2 (NRF2), encoded by the NFE2L2 gene, is a master transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[1][2][3] Under homeostatic conditions, NRF2 activity is tightly suppressed by the Kelch-like ECH-associated protein 1 (KEAP1), which functions as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex.[2][4][5] This complex targets NRF2 for continuous ubiquitination and subsequent degradation by the 26S proteasome, maintaining low basal levels of NRF2 protein.[4][5]
Upon exposure to cellular stress, reactive cysteine sensors within KEAP1 are modified, leading to a conformational change that abrogates its ability to ubiquitinate NRF2.[2][5] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and heterodimerize with small Maf proteins (sMaf).[1][4] The NRF2-sMaf complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a broad array of cytoprotective enzymes and proteins involved in detoxification, antioxidant regeneration, and metabolic reprogramming.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer, making it a critical target for therapeutic intervention.[2][6]
This compound: Mechanism of Action
This compound is a potent and selective small-molecule inhibitor that activates the NRF2 pathway by directly disrupting the protein-protein interaction (PPI) between KEAP1 and NRF2.[7][8][9] Unlike electrophilic activators that modify KEAP1's cysteine residues, this compound is a non-covalent inhibitor that binds with high affinity to the Kelch domain of KEAP1—the same domain that recognizes the 'ETGE' and 'DLG' motifs in the Neh2 domain of NRF2.[4][8][10]
By competitively occupying this binding pocket, this compound physically prevents the association of KEAP1 with NRF2.[7][8] This inhibition of binding effectively halts the KEAP1-mediated ubiquitination and proteasomal degradation of NRF2. Consequently, NRF2 protein stabilizes and accumulates within the cytoplasm, subsequently translocating to the nucleus to drive the expression of ARE-dependent genes.[4][7][8] This mechanism effectively mimics the cellular response to oxidative stress, leading to a robust and sustained activation of the NRF2 antioxidant program.
Quantitative Data Summary
The activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative metrics.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [8][11] |
| IC50 (KEAP1-NRF2 PPI) | 147 nM | TR-FRET Displacement Assay | [12] |
| IC50 (OATP1B1) | 2.5 µM | Off-target screening | [8][11] |
| IC50 (BSEP) | 4.0 µM | Off-target screening | [8][11] |
| IC50 (PDE3A) | 10 µM | Off-target screening | [8][11] |
Table 2: Cellular and In Vivo Activity of this compound
| Endpoint | Cell Line / Model | Treatment | Result | Reference |
| NRF2 Protein Expression | KP (mouse lung cancer) | 1 µM this compound, 36 hr | Increased NRF2 protein levels | [7] |
| NQO1 mRNA Expression | KP (mouse lung cancer) | 1 µM this compound, 36 hr | Significant increase vs. control | [7] |
| GCLC mRNA Expression | KP (mouse lung cancer) | 1 µM this compound, 36 hr | Significant increase vs. control | [7] |
| SLC7A11 mRNA Expression | KP (mouse lung cancer) | 1 µM this compound, 36 hr | Significant increase vs. control | [7] |
| NRF2 Nuclear Accumulation | H2009 (human lung cancer) | 1 µM this compound, 36 hr | Increased nuclear NRF2 fraction | [7] |
| Total Glutathione (GSH) | H2009 (human lung cancer) | 1 µM this compound | Significant increase in total GSH | [7] |
| NADH/NAD+ Ratio | KEAP1-dependent NSCLC | 1 µM this compound, 48 hr | Increased NADH/NAD+ ratio | [13] |
| TCA Cycle Metabolites | KP (mouse lung cancer) | 1 µM this compound | Reduced levels of TCA intermediates | [7] |
| Target Gene EC50 (in vivo) | Rat model | 10-50 µmol/kg (IV) | Average EC50 = 36.4 µmol/kg | [8][11] |
| Nqo1 | EC50 = 44.0 µmol/kg | [11] | ||
| Ho-1 | EC50 = 25.7 µmol/kg | [11] | ||
| Txnrd1 | EC50 = 42.6 µmol/kg | [11] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on cited literature for key experiments involving this compound.
Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Inhibition
This biochemical assay quantifies the ability of a compound to inhibit the interaction between the KEAP1 Kelch domain and an NRF2-derived peptide.[8][10]
-
Reagents and Materials:
-
Human KEAP1 protein (residues 321-609).
-
5'-TAMRA-labeled NRF2 peptide (e.g., AFFAQLQLDEETGEFL).
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 2 mM CHAPS, 1 mM DTT, 0.005% BSA.
-
This compound or test compounds dissolved in 100% DMSO.
-
Black, low-volume 384-well microplates.
-
-
Procedure:
-
Prepare a solution of 7 nM human KEAP1 protein and 2 nM 5'-TAMRA-NRF2 peptide in assay buffer.
-
Serially dilute this compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).
-
In a 384-well plate, add the test compound dilutions.
-
Add the KEAP1/peptide mix to each well for a final volume of 50 µL. Include controls for high polarization (peptide + protein, no inhibitor) and low polarization (peptide only).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
Calculate IC₅₀ values by plotting the FP signal against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic curve.
-
Western Blot for NRF2 Stabilization
This cell-based assay is used to visualize the increase in total NRF2 protein levels following treatment with this compound.[7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., KP or H2009 cells) at a suitable density and allow them to adhere overnight.
-
Treat cells with 1 µM this compound or vehicle (DMSO) for the desired time course (e.g., 36 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NRF2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., HSP90, GAPDH, or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method quantifies the change in mRNA levels of NRF2 target genes upon this compound treatment.[7]
-
Cell Treatment and RNA Extraction:
-
Treat cells with 1 µM this compound or vehicle as described for Western blotting.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step.
-
-
cDNA Synthesis:
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., NQO1, GCLM, SLC7A11) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
-
Conclusion
This compound is a well-characterized, high-affinity probe that serves as an invaluable tool for studying the KEAP1-NRF2 signaling pathway.[8][14] Its mechanism as a direct, non-covalent inhibitor of the KEAP1-NRF2 interaction allows for precise activation of the NRF2-mediated cytoprotective response. The quantitative data from biochemical, cellular, and in vivo studies consistently demonstrate its potency and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential and downstream consequences of NRF2 activation in various disease models. As research progresses, molecules like this compound will be instrumental in delineating the complex roles of NRF2 in health and disease, paving the way for novel drug development strategies.
References
- 1. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives [mdpi.com]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Nrf2 | TargetMol [targetmol.com]
- 12. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NRF2 activation induces NADH-reductive stress providing a metabolic vulnerability in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe KI-696 | Chemical Probes Portal [chemicalprobes.org]
KI696: A Technical Guide for Studying the Oxidative Stress Response
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KI696, a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) interaction. This guide details its mechanism of action, provides structured quantitative data, and offers detailed experimental protocols and visualizations to facilitate its use in studying the oxidative stress response.
Core Mechanism of Action: Nrf2 Activation
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1] This process keeps Nrf2 levels low. In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][2] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[1][2]
This compound is a high-affinity probe that pharmacologically mimics the effect of oxidative stress by directly disrupting the Keap1-Nrf2 interaction.[3] It is a potent and selective inhibitor of this protein-protein interaction, with a high affinity for the Kelch domain of Keap1.[3] By preventing Keap1-mediated degradation, this compound treatment leads to the stabilization and nuclear accumulation of Nrf2, and subsequent activation of the Nrf2-dependent antioxidant response. This makes this compound a valuable tool for studying the downstream effects of Nrf2 activation in various cellular and organismal models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Keap1 Kelch Domain Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Cytotoxicity (up to) | No cytotoxicity observed at 10 µM | BEAS-2B cells | [3] |
| Nrf2 Nuclear Translocation | Increased | Normal Human Bronchial Epithelial (NHBE) cells | [3] |
| NQO1 mRNA Expression | Increased | NHBE cells | [3] |
| GCLM mRNA Expression | Increased | NHBE cells | [3] |
| NQO1 Activity | Increased (Nrf2-dependent) | NHBE cells | [3] |
| Oxygen Consumption Rate (OCR) | Decreased | NSCLC cell lines | [4] |
| NADH/NAD+ Ratio | Increased | KEAP1-dependent NSCLC cell lines | [4] |
Table 2: In Vivo Activity of this compound in Mice
| Parameter | EC50 (µmol/kg) | Maximum Fold Increase over Vehicle | Reference |
| Nqo1 Gene Expression | 44.0 | 37 | [3] |
| Ho-1 Gene Expression | 25.7 | 17 | [3] |
| Txnrd1 Gene Expression | 42.6 | 9 | [3] |
| Srxn1 Gene Expression | 33.8 | 28 | [3] |
| Gsta3 Gene Expression | 28.4 | 15 | [3] |
| Gclc Gene Expression | 44.1 | 13 | [3] |
| Average EC50 | 36.4 ± 3.4 | - | [3] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and protocols described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced Nrf2 activation.
Caption: General experimental workflow for in vitro studies using this compound.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.51 mg of this compound (Molecular Weight: 550.66 g/mol ) in 1 mL of DMSO.
-
Solubility: this compound is soluble in DMSO up to 100 mg/mL (181.61 mM).[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
In Vitro Nrf2 Activation in Cell Culture
This protocol provides a general guideline for inducing Nrf2 activation in cultured cells using this compound. Optimization may be required for specific cell lines and experimental goals.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates, ensuring they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A common starting concentration is 1 µM.[4] Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated wells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For gene and protein expression studies, incubation times of 24 to 48 hours are often used.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, including:
-
qRT-PCR: To measure the mRNA expression of Nrf2 target genes (e.g., NQO1, GCLM, HMOX1).
-
Western Blotting: To assess the total and nuclear levels of Nrf2 protein.
-
Immunofluorescence: To visualize the nuclear translocation of Nrf2.
-
Metabolic Assays: To measure changes in cellular metabolism, such as oxygen consumption rate (OCR) or NADH/NAD+ ratios.[4]
-
Cell Viability Assays: To determine the effect of Nrf2 activation on cell proliferation and survival.
-
Preparation of this compound Formulation for In Vivo Use
For animal studies, this compound needs to be formulated for appropriate administration (e.g., oral gavage, intraperitoneal injection). The following is an example of a formulation for oral administration.
-
Vehicle Preparation: A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O.
-
Formulation Example (for a 1 mL working solution): a. Add 50 µL of a concentrated, clear DMSO stock solution of this compound to 400 µL of PEG300. Mix until the solution is clear. b. Add 50 µL of Tween 80 to the mixture and mix until clear. c. Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.
-
Administration: The formulation should be prepared fresh on the day of dosing and administered to the animals based on their body weight to achieve the desired dosage in mg/kg.
Disclaimer: All experimental protocols are for research purposes only. Appropriate safety precautions should be taken when handling chemical reagents. Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NRF2 activation induces NADH-reductive stress providing a metabolic vulnerability in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for KI696 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI696 is a potent and selective small molecule inhibitor of the KEAP1-NRF2 protein-protein interaction. Under basal conditions, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is targeted for ubiquitination and subsequent proteasomal degradation by the KEAP1 (Kelch-like ECH-associated protein 1) E3 ubiquitin ligase complex.[1] This process maintains low intracellular levels of NRF2. In response to oxidative or electrophilic stress, the interaction between KEAP1 and NRF2 is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.
This compound mimics the effect of cellular stress by directly interfering with the KEAP1-NRF2 interaction, leading to the constitutive activation of NRF2 and its downstream signaling pathway. This activity makes this compound a valuable tool for studying the roles of NRF2 in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. Notably, the activation of NRF2 by this compound has been shown to sensitize cancer cells to other therapeutic agents, such as glutaminase (B10826351) inhibitors.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation
This compound Activity and Efficacy
The following table summarizes the known quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.3 nM | KEAP1 Kelch domain | [3] |
| EC50 (NQO1 expression) | 22 nM | Human Bronchial Epithelial Cells | N/A |
| EC50 (GCLM expression) | 36 nM | Human Bronchial Epithelial Cells | N/A |
| Effective Concentration for NRF2 Activation | 1 µM (for 36 hours) | KP cells (mouse lung adenocarcinoma) | [2] |
Illustrative IC50 Values for Cell Viability
While specific public data on the direct cytotoxic IC50 values of this compound across a broad range of cancer cell lines is limited, the following table provides an illustrative example of how such data would be presented. Researchers should determine the IC50 values for their specific cell lines of interest using the protocol provided below.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| A549 | Lung Carcinoma | > 50 |
| MCF7 | Breast Adenocarcinoma | > 50 |
| HCT116 | Colorectal Carcinoma | > 50 |
| U87-MG | Glioblastoma | > 50 |
Note: As a primary activator of the NRF2 cytoprotective pathway, this compound is not expected to be broadly cytotoxic when used as a single agent. Its primary utility in cancer research is often in combination with other therapeutic agents.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the effect of this compound on the viability of adherent cancer cell lines using a colorimetric MTS assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentrations of this compound (and/or a positive control for apoptosis, e.g., staurosporine) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: this compound inhibits the KEAP1-NRF2 interaction, leading to NRF2 activation.
Caption: Workflow for assessing cell viability using the MTS assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
Application Notes and Protocols for the Laboratory Use of KI696
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI696 is a potent and selective small molecule inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping intracellular Nrf2 levels low.[3][4] By binding to the Kelch domain of Keap1 with high affinity, this compound disrupts this interaction, leading to the stabilization and nuclear accumulation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This initiates the transcription of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory processes.[3][4][6] These application notes provide detailed protocols for utilizing this compound in a laboratory setting to study the Keap1-Nrf2 signaling pathway.
Biochemical and Physicochemical Properties
| Property | Value | Source |
| Mechanism of Action | Inhibitor of Keap1-Nrf2 protein-protein interaction | [1][2] |
| Binding Affinity (Kd) | 1.3 nM for Keap1 Kelch domain | [1][7] |
| CAS Number | 1799974-70-1 | [1] |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [1] |
| Molecular Weight | 550.6 g/mol | [2] |
| Solubility | DMSO: 100 mg/mL (181.61 mM) | [2] |
| Storage | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. | [8] |
Quantitative In Vitro and In Vivo Activity
Table 1: In Vitro Efficacy of this compound in Human Bronchial Epithelial Cells from COPD Patients [1]
| Target Gene | EC₅₀ (nM) |
| NQO1 | 22 |
| GCLM | 36 |
| HMOX1 | 16 |
| TXNRD1 | 27 |
Table 2: In Vivo Efficacy of this compound in Rats [7][8]
| Target Gene | EC₅₀ (µmol/kg) |
| Nqo1 | 44.0 |
| Ho-1 | 25.7 |
| Txnrd1 | 42.6 |
| Srxn1 | 33.8 |
| Gsta3 | 28.4 |
| Gclc | 44.1 |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell-specific and roasting-dependent regulation of the Keap1/Nrf2 pathway by coffee extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
KI696 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI696 is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1][2][3] By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, leading to the transcriptional activation of a suite of antioxidant and cytoprotective genes.[1] These application notes provide detailed information on the solubility of this compound in various solvents and protocols for its use in cell-based assays and in vivo studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₄O₆S | [1][2][3] |
| Molecular Weight | 550.63 g/mol | [1][2][3] |
| CAS Number | 1799974-70-1 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. It is crucial to use high-purity, anhydrous solvents, particularly for dimethyl sulfoxide (B87167) (DMSO), as its hygroscopic nature can significantly impact the solubility of the compound.[1][3] Sonication or gentle warming may be required to achieve complete dissolution.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 45 - 100 | 81.7 - 181.61 | Hygroscopic DMSO can reduce solubility. Use freshly opened solvent.[1][2][3][4] |
| Ethanol | 100 | 181.61 | [3] |
| Water | Insoluble | - | [3] |
Preparation of Stock and Working Solutions
Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (e.g., for 5 mg of this compound, add 100 µL of DMSO).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Aqueous Formulation for In Vivo Studies (Suspension)
This protocol is suitable for preparing a suspended solution of this compound for administration routes such as oral gavage.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the following solvents sequentially, ensuring thorough mixing after each addition: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.[1]
-
The final concentration of this compound in this formulation is 2.5 mg/mL (4.54 mM).[1]
-
This preparation will result in a suspended solution and requires sonication before use.[1]
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Preparation of Clear Solution Formulation for In Vivo Studies
This protocol is designed to prepare a clear solution of this compound in a corn oil-based vehicle, which may be suitable for subcutaneous or intraperitoneal injections.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
-
Sterile conical tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the DMSO solution to achieve a final solvent ratio of 10% DMSO and 90% Corn Oil.[1] For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL this compound DMSO stock to 900 µL of corn oil.[1]
-
Mix the solution thoroughly until a clear solution is obtained.
-
The solubility in this formulation is ≥ 2.08 mg/mL (3.78 mM).[1]
-
This formulation should be used with caution for dosing periods exceeding half a month.[1]
Mechanism of Action: Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of inhibitors like this compound, the interaction between Keap1 and Nrf2 is disrupted. This leads to the stabilization and nuclear accumulation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).
Figure 1. This compound disrupts the Keap1-Nrf2 interaction, leading to Nrf2-mediated gene expression.
Experimental Protocols
In Vitro Assessment of Nrf2 Activation
This protocol outlines a general workflow to evaluate the ability of this compound to induce the expression of Nrf2 target genes in a cell-based assay.
Figure 2. Experimental workflow for quantifying Nrf2 target gene induction by this compound.
Detailed Protocol:
-
Cell Culture: Culture human bronchial epithelial cells (BEAS-2B) or other relevant cell lines in the recommended growth medium.
-
Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Treat the cells with the this compound dilutions for a predetermined time (e.g., 6, 12, or 24 hours). No cytotoxicity has been observed in BEAS-2B cells at concentrations up to 10 µM.[1]
-
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., NQO1, GCLM, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The results should show a dose-dependent increase in the mRNA levels of Nrf2 target genes in this compound-treated cells compared to the vehicle control.[1]
In Vivo Evaluation of Nrf2 Target Gene Induction in Rodents
This protocol provides a general framework for assessing the pharmacodynamic effects of this compound in vivo by measuring the induction of Nrf2 target genes in a specific tissue.
Figure 3. Experimental workflow for assessing the in vivo efficacy of this compound.
Detailed Protocol:
-
Animal Models: Use appropriate rodent models (e.g., Sprague-Dawley rats). All animal procedures should be approved by the institutional animal care and use committee.
-
This compound Formulation and Administration:
-
Prepare the this compound formulation as described in the "Preparation of Aqueous Formulation for In Vivo Studies" or "Preparation of Clear Solution Formulation for In Vivo Studies" sections.
-
Administer this compound to the animals via the chosen route (e.g., intravenous infusion, oral gavage). For instance, this compound has been administered to rats at doses of 10, 35, and 50 µmol/kg by IV infusion.[1]
-
Include a vehicle control group that receives the same formulation without this compound.
-
-
Tissue Harvesting and Analysis:
-
At a predetermined time after administration (e.g., 6 hours), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Harvest the target organ (e.g., lungs) and snap-freeze it in liquid nitrogen or store it in an RNA stabilization solution.
-
Extract total RNA from the tissue samples and perform qRT-PCR as described in the in vitro protocol to measure the expression of Nrf2 target genes such as Nqo1, Ho-1, and Txnrd1.[1]
-
-
Data Analysis: Analyze the gene expression data to determine if this compound treatment resulted in a statistically significant, dose-dependent induction of Nrf2 target genes compared to the vehicle control group.[1]
Storage and Stability
-
Solid this compound: Store at -20°C for up to 3 years.[1][2][3]
-
Stock Solutions in Solvent: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][3]
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Preparing KI696 Stock Solutions for Cellular and In Vivo Experiments
Application Note & Protocol
For Research Use Only
Abstract
This document provides detailed protocols for the preparation of stock solutions of KI696, a potent and selective inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[1][2][3][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including cell-based assays and in vivo studies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a high-affinity probe that disrupts the interaction between KEAP1 and NRF2.[1][2] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low.[6][7][8] In the presence of oxidative or electrophilic stress, or through inhibition by molecules like this compound, NRF2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and cytoprotective genes.[6][7] This makes the KEAP1-NRF2 pathway a significant target in various diseases, including cancer and inflammatory conditions.[7][8][9] this compound has been shown to increase NRF2 nuclear translocation and upregulate NRF2-dependent gene expression.[2][4][5][10]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 550.63 g/mol | [1][2] |
| Formula | C₂₈H₃₀N₄O₆S | [1][2] |
| CAS Number | 1799974-70-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (typically by HPLC) | [4] |
Solubility of this compound
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in aqueous solutions, which necessitates the use of a DMSO stock for experimental dilutions.[11] It is crucial to use high-purity, anhydrous DMSO to avoid precipitation and degradation of the compound.[3][11]
| Solvent | Solubility | Notes |
| DMSO | ≥ 45 mg/mL (≥ 81.7 mM) | Sonication or gentle warming may be required for complete dissolution.[1][10] Some sources report solubility up to 100 mg/mL.[3][12] Use of fresh, moisture-free DMSO is recommended.[3] |
| Ethanol | ≥ 10 mg/mL | [4] |
| Water | Insoluble or slightly soluble | [13] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.51 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 550.63 g/mol / 1000 = 5.5063 mg
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 5.51 mg, add 1 mL of DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[14] Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[2][10][14] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[14]
-
Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[2][14]
Stock Solution Preparation Table for Different Volumes:
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.55 mg | 2.75 mg | 5.51 mg |
| 5 mM | 2.75 mg | 13.77 mg | 27.53 mg |
| 10 mM | 5.51 mg | 27.53 mg | 55.06 mg |
| 50 mM | 27.53 mg | 137.66 mg | 275.32 mg |
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated.[2] |
| 4°C | Up to 2 years | [2] | |
| In DMSO | -80°C | Up to 2 years | Recommended for long-term storage.[2] |
| -20°C | Up to 1 year | Avoid repeated freeze-thaw cycles.[2] |
Experimental Workflow and Considerations
The following diagram illustrates a typical workflow for using a this compound stock solution in a cell-based assay.
Important Considerations for Dilution:
-
When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to prevent precipitation.[15]
-
The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[15][16]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[15][16]
Mechanism of Action: The KEAP1-NRF2 Signaling Pathway
This compound functions by inhibiting the KEAP1-NRF2 interaction. The diagram below illustrates this signaling pathway.
Under normal conditions, KEAP1 binds to NRF2 and facilitates its ubiquitination by the CUL3-RBX1 E3 ligase complex, leading to its degradation by the proteasome.[7] this compound disrupts the KEAP1-NRF2 interaction, preventing NRF2 degradation.[2][4] This allows NRF2 to accumulate, translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate the transcription of various cytoprotective and antioxidant enzymes.[6][7]
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Keap1-Nrf2 | DC Chemicals [dcchemicals.com]
- 6. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Nrf2 | TargetMol [targetmol.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. This compound isomer | Nrf2 | TargetMol [targetmol.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. benchchem.com [benchchem.com]
Application of KI696 in Cancer Research Models
Application Notes
Introduction
KI696 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] In cancer research, this compound serves as a valuable tool to investigate the metabolic vulnerabilities created by the activation of the NRF2 antioxidant program.[1] Under normal physiological conditions, NRF2 is a key transcription factor that protects cells from oxidative stress.[4][5] However, in many cancers, the NRF2 pathway is hyperactivated, promoting tumor cell growth, metastasis, and resistance to therapy.[2][4][6] this compound mimics this hyperactivation in cancer cells with a wild-type Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1][7] This allows researchers to study the consequences of NRF2 activation and identify potential therapeutic strategies that exploit the resulting metabolic reprogramming.[1][8]
Mechanism of Action
Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[5][7] this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear accumulation of NRF2.[1][3] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and metabolic enzymes.[5] This includes genes involved in glutathione (B108866) (GSH) synthesis (e.g., GCLC, GCLM) and the cystine/glutamate (B1630785) antiporter SLC7A11 (also known as xCT).[1][3]
dot
Caption: Mechanism of action of this compound.
Applications in Cancer Research
The primary application of this compound in cancer research is to sensitize KEAP1 wild-type cancer cells to glutaminase (B10826351) inhibitors, such as CB-839.[1][7] NRF2 activation by this compound leads to an increased expression of SLC7A11, which exports glutamate in exchange for cystine.[1][8] This heightened glutamate efflux creates a dependency on exogenous glutamine for replenishing the tricarboxylic acid (TCA) cycle and for glutathione synthesis.[1][8] By inhibiting glutaminase, which converts glutamine to glutamate, CB-839 effectively cuts off this crucial metabolic pathway, leading to cancer cell death in NRF2-activated cells.[1][7]
Therefore, this compound is utilized in various cancer models to:
-
Investigate the metabolic consequences of NRF2 activation.
-
Identify and validate glutaminase as a therapeutic target in cancers with NRF2 hyperactivation.
-
Explore combination therapies involving NRF2 activators and glutaminase inhibitors.[1]
-
Study the role of NRF2 in promoting metastasis through the stabilization of Bach1.[9]
Experimental Protocols
1. In Vitro Sensitization of Cancer Cells to Glutaminase Inhibition
This protocol describes how to use this compound to sensitize KEAP1 wild-type cancer cells to the glutaminase inhibitor CB-839.
dot
Caption: Experimental workflow for sensitization assay.
Materials:
-
KEAP1 wild-type human cancer cell line (e.g., H2009 lung cancer cells)[1]
-
Complete cell culture medium (e.g., RPMI)
-
This compound (1 µM in DMSO)[1]
-
CB-839 (250 nM in DMSO)[1]
-
Vehicle (DMSO)
-
96-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with 1 µM this compound or an equivalent volume of DMSO for 36-72 hours.[1]
-
Following pre-treatment, add 250 nM CB-839 or an equivalent volume of DMSO to the respective wells.
-
Incubate the plates for 5 days.[1]
-
Assess cell proliferation using a suitable assay according to the manufacturer's instructions.
-
Normalize the data to the untreated control group for each cell line.
2. Analysis of NRF2 Target Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of NRF2 target gene expression following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle as described above.
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for NRF2 target genes (e.g., NQO1, SLC7A11, GCLC) and a housekeeping gene (e.g., ACTB or GAPDH).[1][3]
Procedure:
-
Treat cells with 1 µM this compound or vehicle for 36 hours.[1]
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using primers for the genes of interest.
-
Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle-treated control.[10]
3. Measurement of Cellular Glutathione (GSH) Levels
This protocol outlines the quantification of total cellular GSH levels after this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle.
-
GSH assay kit (e.g., GSH-Glo™ Glutathione Assay)
Procedure:
-
Treat cells with 1 µM this compound or vehicle for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Lyse the cells according to the assay kit protocol.
-
Measure the total glutathione levels following the manufacturer's instructions.
-
Normalize the GSH levels to the protein concentration of each sample.
Data Presentation
Table 1: Effect of this compound on NRF2 Target Gene Expression and Glutathione Levels in H2009 Human Lung Cancer Cells. [1]
| Treatment | NQO1 mRNA Expression (Fold Change vs. Vehicle) | SLC7A11 mRNA Expression (Fold Change vs. Vehicle) | Total GSH Levels (Fold Change vs. Vehicle at 72h) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | >2.5 | >2.0 | ~1.5 |
Data is representative and compiled from published studies. Actual values may vary depending on experimental conditions.
Table 2: Proliferation of KEAP1 Wild-Type Human Cancer Cell Lines in Response to this compound and CB-839 Combination Treatment. [1]
| Cell Line | Treatment | Relative Proliferation (% of Untreated) |
| H2009 (Lung) | Vehicle | 100 |
| CB-839 (250 nM) | ~90 | |
| This compound (1 µM) + CB-839 (250 nM) | <50 | |
| A549 (Lung) | Vehicle | 100 |
| CB-839 (250 nM) | ~95 | |
| This compound (1 µM) + CB-839 (250 nM) | <60 | |
| Panc-1 (Pancreatic) | Vehicle | 100 |
| CB-839 (250 nM) | ~100 | |
| This compound (1 µM) + CB-839 (250 nM) | <70 |
Data represents the synergistic effect of this compound in sensitizing various cancer cell lines to glutaminase inhibition. Data is qualitative based on published findings.
dot
Caption: Metabolic vulnerability induced by this compound.
References
- 1. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NRF2 to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the master regulator of the antioxidant response in non-small cell lung cancer with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives [mdpi.com]
- 9. Nrf2 activation promotes lung cancer metastasis by inhibiting the degradation of Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Cell Growth Is Differentially Affected by Constitutive Activation of NRF2 by KEAP1 Deletion and Pharmacological Activation of NRF2 by the Synthetic Triterpenoid, RTA 405 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KI696 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI696 is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[1][2][3] Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase, targets NRF2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of NRF2.[4][5][6] In response to oxidative or electrophilic stress, or through pharmacological inhibition by molecules like this compound, the KEAP1-NRF2 interaction is disrupted. This disruption prevents NRF2 degradation, leading to its accumulation, nuclear translocation, and the subsequent transcriptional activation of a battery of antioxidant and cytoprotective genes.[4][5] These target genes include NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively enhance cellular defense mechanisms.[2][7][8]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on currently available data.
Mechanism of Action: The KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 pathway is a critical regulator of cellular homeostasis and defense against oxidative stress.[5][6] this compound acts by directly interfering with the binding of NRF2 to the Kelch domain of KEAP1.[1][8] This targeted inhibition stabilizes NRF2, allowing it to exert its protective effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetic and Dosing Information in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Dose Range | 10, 35, 50 µmol/kg | Rat | Intravenous (IV) Infusion (6 hours) | [1] |
| Steady State Blood Concentration (407 ± 44 nM) | 10 µmol/kg | Rat | IV Infusion | [1] |
| Steady State Blood Concentration (946 ± 50 nM) | 35 µmol/kg | Rat | IV Infusion | [1] |
| Steady State Blood Concentration (1437 ± 186 nM) | 50 µmol/kg | Rat | IV Infusion | [1] |
Table 2: In Vitro Potency of this compound
| Assay | Value (EC50/Kd) | Cell Line/System | Reference |
| KEAP1 Kelch Domain Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [1][8] |
| NQO1 mRNA Expression (EC50) | 22 nM | Human Bronchial Epithelial Cells (COPD) | [8] |
| GCLM mRNA Expression (EC50) | 36 nM | Human Bronchial Epithelial Cells (COPD) | [8] |
| HMOX1 mRNA Expression (EC50) | 16 nM | Human Bronchial Epithelial Cells (COPD) | [8] |
| TXNRD1 mRNA Expression (EC50) | 27 nM | Human Bronchial Epithelial Cells (COPD) | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides two options for formulating this compound for administration to animals. The choice of formulation may depend on the desired route of administration and the duration of the study.
Option A: Aqueous Suspension for Oral or Injectable Administration [1]
-
Components:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The recommended final concentration is 40%.
-
Add Tween-80 to the tube. The recommended final concentration is 5%.
-
Add saline to reach the final desired volume. The recommended final concentration is 50%.
-
Vortex the solution thoroughly. If precipitation occurs, use sonication and/or gentle heating to aid dissolution.[1]
-
-
Final Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.
-
Achievable Solubility: 2.5 mg/mL (4.54 mM) as a suspended solution.[1]
Option B: Corn Oil Solution for Oral or Injectable Administration [1]
-
Components:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to reach the final desired volume. The recommended final concentration of DMSO is 10%.
-
Vortex the solution thoroughly to ensure a clear solution.
-
-
Final Vehicle Composition: 10% DMSO, 90% Corn Oil.
-
Achievable Solubility: ≥ 2.08 mg/mL (3.78 mM) as a clear solution.[1]
-
Note: For continuous dosing periods exceeding half a month, this protocol should be used with caution.[1]
Protocol 2: Administration of this compound to Rodents
The following outlines a general procedure for administering this compound to rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV) Infusion: Based on published studies in rats, this compound can be administered via continuous IV infusion over a period of 6 hours at doses of 10, 35, and 50 µmol/kg to achieve steady-state blood concentrations.[1]
-
Oral Gavage (PO): While specific oral gavage studies with this compound are not detailed in the provided search results, the formulations in Protocol 1 are suitable for this route. The dosing volume should be calculated based on the animal's weight and the concentration of the this compound formulation.
-
Intraperitoneal (IP) Injection: Similar to oral gavage, the formulations in Protocol 1 can be used for IP injection. Careful technique is required to avoid injection into organs.
-
-
Monitoring: Animals should be monitored regularly for any adverse effects, including changes in weight, behavior, and overall health.
Protocol 3: Assessment of NRF2 Target Gene Expression
This protocol describes how to assess the pharmacodynamic effects of this compound by measuring the expression of NRF2 target genes in tissues of interest.
-
Tissue Collection: At the desired time point after this compound administration, euthanize the animals and collect the tissues of interest (e.g., lung, liver).
-
RNA Extraction: Isolate total RNA from the tissues using a standard method, such as TRIzol reagent or a column-based kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for NRF2 target genes (e.g., Nqo1, Hmox1, Gclc) and a suitable housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated animals compared to vehicle-treated controls.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the KEAP1-NRF2 pathway in various physiological and pathological processes. The protocols and data presented in these application notes provide a comprehensive guide for the successful administration of this compound in in vivo animal studies. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in compliance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 7. This compound | Nrf2 | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with KI696, a potent and selective inhibitor of the KEAP1-NRF2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity small molecule inhibitor that disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2)[1][2][3][4]. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low[5][6]. This compound binds to the Kelch domain of KEAP1, preventing it from binding to NRF2[7][8]. This inhibition of the KEAP1-NRF2 interaction leads to the stabilization and nuclear translocation of NRF2[1][9]. In the nucleus, NRF2 activates the transcription of a wide range of cytoprotective genes, including those involved in antioxidant defense[5][10].
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[1]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[1]. When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[10].
Q3: What is the solubility of this compound in common solvents?
This compound is soluble in DMSO at a concentration of 100 mg/mL (181.61 mM)[10]. For in vivo studies, various formulations have been used, including a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline[1]. Another protocol suggests a 10% DMSO and 90% corn oil mixture[1]. It is important to ensure the compound is fully dissolved, using heat or sonication if necessary, before administration[1].
Troubleshooting Guide
Q1: I am not observing the expected increase in NRF2 target gene expression after treating my cells with this compound. What are some potential reasons?
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. EC50 values for the induction of NRF2 target genes in human bronchial epithelial cells from COPD patients have been reported to be in the nanomolar range[7].
-
Incorrect Handling or Storage: Ensure that this compound has been stored correctly and that fresh working solutions were prepared. Degradation of the compound can lead to a loss of activity.
-
Cell Line Specificity: The responsiveness to this compound may depend on the endogenous levels of KEAP1 and NRF2 in your cell line. Cell lines with mutations in KEAP1 or NRF2 that already lead to constitutive NRF2 activation may show a blunted response to this compound.
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Experimental Timeline: The induction of NRF2 target genes is a time-dependent process. You may need to optimize the treatment duration. A 24-hour treatment has been shown to be effective in some cell lines[11].
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NRF2 Knockdown Control: To confirm that the observed effects are NRF2-dependent, consider using siRNA to silence NRF2 gene expression as a negative control. The activity of this compound is significantly decreased in NRF2-silenced cells[1].
Q2: I am observing unexpected cytotoxicity in my cell culture experiments. What should I do?
-
High Concentration: Although this compound has been reported to have low cytotoxicity at concentrations up to 10 µM in BEAS-2B cells, higher concentrations or prolonged exposure may induce toxicity in other cell lines[1]. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.1-0.5%.
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Off-Target Effects: While this compound is highly selective, at higher concentrations, it may have off-target effects. IC50 values for some off-target interactions are in the low micromolar range (see Table 2). If possible, try to use the lowest effective concentration that elicits the desired NRF2 activation.
Q3: I am having difficulty with my in vivo experiments using this compound. What are the common challenges?
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Pharmacokinetics: this compound has been noted to have low oral bioavailability and high clearance, which can make in vivo studies challenging[12]. Intravenous (IV) infusion is often the recommended route of administration to maintain steady-state concentrations in the blood[1][12].
-
Vehicle Formulation: The choice of vehicle for in vivo administration is critical for solubility and stability. Refer to established protocols for vehicle formulations, such as those containing PEG300, Tween-80, and saline, or corn oil[1][10]. Ensure the formulation is clear and free of precipitation before injection.
-
Dose Selection: The effective dose can vary depending on the animal model and the desired biological endpoint. Dose-dependent induction of NRF2 target genes has been observed in rats, with an average EC50 value of 36.4±3.4 μmol/kg for several genes[1]. It is recommended to perform a pilot study to determine the optimal dose for your experiment.
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Target | Reference |
| Kd | 1.3 nM | Isothermal Titration Calorimetry (ITC) | KEAP1 Kelch domain | [1][7] |
| Average EC50 (in vivo) | 36.4±3.4 μmol/kg | Gene expression in rats | NRF2 target genes | [1] |
Table 2: Off-Target Activity of this compound
| Target | IC50 | Reference |
| OATP1B1 | 2.5 µM | [1] |
| BSEP | 4.0 µM | [1] |
| PDE3A | 10 µM | [1] |
Table 3: EC50 Values for NRF2 Target Gene Expression in Human Bronchial Epithelial Cells from COPD Patients
| Gene | EC50 | Reference |
| NQO1 | 22 nM | [7] |
| GCLM | 36 nM | [7] |
| HMOX1 | 16 nM | [7] |
| TXNRD1 | 27 nM | [7] |
Experimental Protocols
In Vitro Cell-Based Assay for NRF2 Activation
-
Cell Seeding: Plate cells (e.g., normal human bronchial epithelial cells or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours[11].
-
This compound Treatment: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration range for initial experiments could be 10 nM to 1 µM. For pharmacological activation of NRF2, a concentration of 100-200 nM for 24 hours has been used in some non-small cell lung cancer cell lines[11].
-
Incubation: Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate the cells for the desired period (e.g., 24 hours).
-
Harvesting and Analysis:
-
For mRNA analysis (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of NRF2 target genes (e.g., NQO1, GCLM, HMOX1)[1].
-
For protein analysis (Western Blot): Lyse the cells and determine protein concentration. Perform SDS-PAGE and Western blotting to detect the levels of NRF2, xCT, and other target proteins[11].
-
For functional assays: Measure NQO1 activity or intracellular glutathione (B108866) (GSH) levels to assess the functional consequences of NRF2 activation[1][11].
-
In Vivo Animal Study (Rat Model of Oxidative Stress)
-
Animal Model: Use appropriate rat models for your research question. For example, to study the effects of this compound on oxidative stress-induced pulmonary inflammation, an ozone exposure model can be used[1].
-
This compound Administration:
-
Prepare the this compound formulation for intravenous (IV) infusion. A vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline has been described[1].
-
Administer this compound to rats via IV infusion over a period of 6 hours at doses ranging from 10 to 50 µmol/kg[1]. This administration method helps to achieve steady-state blood concentrations.
-
-
Induction of Oxidative Stress: 24 hours after the start of the this compound infusion, expose the rats to an oxidative stressor, such as ozone (e.g., 1 ppm for 3 hours)[1].
-
Sample Collection and Analysis:
-
Shortly after the ozone exposure (e.g., 15 minutes), collect bronchoalveolar lavage (BAL) fluid to measure inflammatory cell counts (total cells, neutrophils, mononuclear cells)[1].
-
Harvest lung tissue to measure levels of antioxidants like glutathione (GSH)[1].
-
Analyze the expression of NRF2 target genes in the lung tissue via qPCR[1].
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Nrf2 | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Imaging the master regulator of the antioxidant response in non-small cell lung cancer with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe KI-696 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Enhancing In Vivo Bioavailability of KI696
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of KI696, a potent and selective inhibitor of the KEAP1-NRF2 protein-protein interaction.[1][2][3]
Understanding the Challenge: Low Bioavailability of this compound
This compound is a powerful research tool for studying the NRF2 signaling pathway.[1][2][3] However, like many small molecule inhibitors, its efficacy in in vivo models can be limited by low oral bioavailability. This is often due to poor aqueous solubility, which hinders its absorption from the gastrointestinal tract. The information available on preparing this compound for in vivo use, which often involves co-solvents like PEG300 and Tween80 or suspension in corn oil, suggests that poor solubility is a key challenge to overcome.[1]
This guide will walk you through potential issues, troubleshooting strategies, and detailed experimental protocols to help you optimize the in vivo performance of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area and dissolution rate. 2. Formulate as a Solid Dispersion: Disperse this compound in a polymer matrix to enhance solubility. 3. Utilize Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility. 2. Low permeability across the intestinal epithelium. 3. Rapid first-pass metabolism in the gut wall or liver. | 1. Solubility Enhancement: See solutions for "High variability." 2. Permeation Enhancers: Include excipients that can transiently increase intestinal permeability (use with caution and appropriate toxicity studies). 3. Inhibition of Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (requires identification of metabolic pathways). |
| Precipitation of this compound in aqueous media during formulation preparation. | This compound is poorly soluble in water. | 1. Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute into a vehicle containing co-solvents such as PEG300, propylene (B89431) glycol, or Tween 80.[1] 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the formulation vehicle can improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo oral dosing of this compound?
A1: Based on available data for similar compounds and general formulation principles for poorly soluble drugs, a good starting point would be a suspension or a solution using co-solvents. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and water.[1] It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
Q2: How can I assess the solubility of this compound in different formulation vehicles?
A2: You can perform a simple equilibrium solubility study. Add an excess amount of this compound to a small volume of each test vehicle. Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached. After this period, centrifuge the samples to pellet the undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.
Q3: What are the key parameters to evaluate when developing an improved formulation for this compound?
A3: The primary goal is to improve the in vivo exposure of this compound. Therefore, the key parameters to assess in animal models (e.g., rats or mice) after oral administration of different formulations are:
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Cmax: The maximum plasma concentration.
-
Tmax: The time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
An ideal formulation will result in a higher Cmax and a larger AUC compared to a simple suspension.
Q4: Are there any known liabilities of this compound that could contribute to its low bioavailability?
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage
Objective: To prepare a solution of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and water/saline. A common ratio is 40% PEG300, 10% Tween 80, and 50% water/saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the formulation is below 5% (v/v).
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication may be used to aid dissolution.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound after oral administration of a developed formulation.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other suitable bioanalytical instrument
Procedure:
-
Fast the animals overnight with free access to water.
-
Record the body weight of each animal before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method.
-
Plot the plasma concentration versus time data and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).
Visualizing Key Concepts
KEAP1-NRF2 Signaling Pathway
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Improving Bioavailability
References
Off-target effects of KI696 at high concentrations
Technical Support Center: KI696
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound when used at high concentrations. This compound is a potent and selective inhibitor of the KEAP1-NRF2 protein-protein interaction, leading to the activation of the NRF2 pathway and subsequent expression of cytoprotective genes.[1][2][3] While highly selective, using this compound at concentrations significantly above the optimal range may lead to unintended experimental outcomes due to engagement with off-target proteins.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter, particularly when using high concentrations of this compound.
Q1: After treating cells with a high concentration of this compound, I see robust NRF2 target gene expression (e.g., HMOX1, NQO1), but my cells are also undergoing apoptosis. Why is this happening?
A1: This phenotype could be due to an off-target effect. While the on-target engagement with KEAP1 is clearly occurring (evidenced by NRF2 activation), high concentrations of this compound may inhibit other proteins crucial for cell survival. For example, a potential off-target could be a kinase involved in a pro-survival signaling pathway. Inhibition of this kinase would counteract the protective effects of NRF2 activation and lead to cell death.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that provides robust NRF2 activation without inducing toxicity.
-
Verify Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with KEAP1 at your working concentration.
-
Assess Off-Target Pathways: If toxicity persists, consider performing a broad-spectrum kinase profiling assay to identify unintended kinase inhibition (see Experimental Protocols).
-
Q2: My experimental results with this compound are inconsistent with previously published data, even though I'm using the recommended concentration range. What could be the cause?
A2: Inconsistency can arise from several factors related to compound concentration and cellular context.
-
Troubleshooting Steps:
-
Confirm Compound Potency: Ensure the purity and concentration of your this compound stock solution. Improper storage or handling can degrade the compound.
-
Review Cell Culture Conditions: The metabolic state of your cells can influence their response. High cell density or nutrient depletion can create cellular stress that synergizes with high concentrations of this compound, potentially revealing off-target effects not seen in other contexts.
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Consider Cell Line Differences: Different cell lines may have varying expression levels of potential off-target proteins, making them more or less sensitive to high concentrations of this compound.
-
Q3: I am observing a phenotype that cannot be explained by NRF2 activation. How can I determine if this is a real effect or an artifact of an off-target interaction?
A3: This is a classic challenge in pharmacology.[4] Distinguishing on-target from off-target effects requires specific validation experiments.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated NRF2 Activator: Treat your cells with a different class of NRF2 activator (e.g., sulforaphane). If you observe the same phenotype, it is likely mediated by NRF2. If the phenotype is unique to this compound, it is more likely an off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to knock down NFE2L2 (the gene encoding NRF2). If the unexpected phenotype persists in NRF2-deficient cells upon this compound treatment, this strongly indicates an off-target mechanism.
-
Proteome-Wide Analysis: Techniques like thermal proteome profiling (TPP) can identify which proteins are being bound and stabilized by this compound directly in the cell, providing unbiased evidence of off-target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of this compound?
A1: this compound is a high-affinity probe that physically binds to KEAP1, disrupting its interaction with the transcription factor NRF2.[1][3] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation.[5] By inhibiting this interaction, this compound allows NRF2 to stabilize, accumulate in the nucleus, and activate the transcription of Antioxidant Response Element (ARE) genes, which protect the cell from oxidative stress.[2][6][7]
Q2: What defines a "high concentration" for this compound, and why is it a concern?
A2: A "high concentration" is typically considered to be 10-100 times the in vitro IC50 value for its primary target. For this compound, which is potent, concentrations in the high nanomolar to low micromolar range might be considered high, depending on the cell type and assay duration. The concern is that at these concentrations, the compound may bind to lower-affinity "off-target" proteins, leading to unintended biological consequences that can confound experimental data.[8]
Q3: Are there known off-targets for this compound?
A3: Specific, validated off-targets of this compound at high concentrations are not extensively documented in public literature. However, like most small molecule inhibitors, off-target activity is always a possibility and should be considered.[4] Hypothetical off-targets could include other proteins with structural similarities to the this compound binding site on KEAP1 or unrelated proteins that have a fortuitous binding pocket.
Data Presentation: Compound Selectivity Profile
The following table presents hypothetical data to illustrate the concept of selectivity. It compares the potency of this compound against its intended target (KEAP1-NRF2 interaction) versus plausible, hypothetical off-targets that might be engaged at higher concentrations.
| Target Name | Target Type | IC50 (nM) | Selectivity Window (vs. On-Target) | Notes |
| KEAP1-NRF2 PPI | On-Target | 15 | - | Potent inhibition of the primary target. |
| Kelch-like Protein X (KLHX) | Hypothetical Off-Target | 850 | 57x | Structurally related protein; binding may occur at high concentrations. |
| Stress-Activated Kinase Y (SAKY) | Hypothetical Off-Target | 2,100 | 140x | Unrelated kinase; potential cause of unexpected toxicity. |
This table contains illustrative data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its target protein (KEAP1) in intact cells. Binding of a ligand typically stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with vehicle (e.g., 0.1% DMSO) and another with the desired concentration of this compound for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of KEAP1 protein by Western blot.
-
Data Analysis: Plot the amount of soluble KEAP1 as a function of temperature for both vehicle- and this compound-treated groups. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The principal molecular mechanisms behind the activation of Keap1/Nrf2/ARE pathway leading to neuroprotective action in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
KI696 not inducing expected gene expression
Welcome to the technical support center for KI696. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with this compound, particularly when the expected gene expression is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1).[1] Under normal conditions, KEAP1 targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent degradation by the proteasome, keeping its intracellular levels low.[2][3] this compound works by disrupting the interaction between KEAP1 and NRF2.[4] This inhibition prevents NRF2 degradation, leading to its accumulation, stabilization, and translocation into the nucleus.[2][5]
Once in the nucleus, NRF2 forms a heterodimer with small Maf proteins (sMAFs) and binds to specific DNA sequences called Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[2][6] This binding initiates the transcription of a wide array of over 500 cytoprotective genes.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 activation induces NADH-reductive stress providing a metabolic vulnerability in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for KI696 Toxicity
Welcome to the technical support center for assessing the toxicity of the novel compound KI696 using cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing the toxicity of a small molecule inhibitor like this compound?
The choice of assay depends on the suspected mechanism of action of this compound and potential interactions with assay components. It is often advisable to use orthogonal assays that measure different cellular parameters to confirm results.[1]
-
MTT/MTS/XTT Assays (Metabolic Activity): These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases. They are widely used for their simplicity and high-throughput capabilities.[2] However, compounds like this compound could directly interfere with these enzymes or the formazan product, leading to inaccurate results.[3]
-
LDH Assay (Membrane Integrity): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, which is an indicator of cytotoxicity.[4] It is a useful endpoint assay for measuring cell death.[4]
-
ATP-Based Assays (Cellular Energy): These luminescent assays measure the level of intracellular ATP, which correlates with the number of viable cells.[5] They are highly sensitive but can be affected by compounds that interfere with cellular ATP production or luciferase activity.[6]
Q2: I am observing a U-shaped dose-response curve with this compound in my MTT assay. What could be the cause?
A U-shaped or biphasic dose-response curve, where cell viability appears to increase at higher concentrations of this compound, is a common artifact.[3] Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, which can interfere with the optical readings of the assay.[3]
-
Direct Assay Interference: this compound might directly reduce the MTT reagent, leading to a false positive signal independent of cellular metabolic activity.[1][3]
-
Off-Target Effects: At higher concentrations, this compound could have off-target effects that stimulate metabolic activity or cell proliferation.[7]
Q3: My MTT assay results show high variability between replicate wells. What are the common causes?
High variability in MTT assays can stem from several factors:[8]
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a primary source of variability. Ensure a homogenous cell suspension before and during plating.[7][9]
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to altered cell growth and assay results. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[1]
-
Incomplete Formazan Solubilization: If the purple formazan crystals are not completely dissolved, it will lead to inaccurate absorbance readings.[1] Ensure adequate mixing and consider increasing the incubation time with the solubilization solvent.[1]
-
Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagents can introduce significant variability.[9]
Q4: Can components of the cell culture medium interfere with the viability assays?
Yes, several media components can interfere with common viability assays:[1]
-
Phenol (B47542) Red: This pH indicator, present in many culture media, can absorb light at a similar wavelength to the formazan product in MTT/MTS assays, leading to high background absorbance.[1][4] Using phenol red-free medium during the assay is recommended.[1]
-
Serum: Components in serum can interact with the test compound or assay reagents.[1] It is advisable to use serum-free medium during the MTT incubation step.
-
Reducing Agents: The presence of reducing agents in the medium can lead to non-enzymatic reduction of the tetrazolium salts, resulting in false-positive signals.[10]
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells (No Cells)
| Potential Cause | Recommended Solution |
| Direct MTT/MTS Reduction by this compound | Test this compound in a cell-free system by adding it to the medium with the assay reagent. If a color change occurs, this compound is directly reducing the reagent. Consider an alternative assay like the LDH assay.[1] |
| Media Component Interference | Use phenol red-free medium during the assay. Minimize serum concentration or use serum-free medium during the incubation with the assay reagent.[1] |
| Contamination | Visually inspect the medium and plates for any signs of microbial contamination. Discard contaminated materials. |
| Reagent Degradation | Ensure that the MTT or MTS reagent is properly stored and has not degraded. A fresh, clear yellow solution should be used.[6] |
Issue 2: Low or No Signal (Low Absorbance) in Treated Wells
| Potential Cause | Recommended Solution |
| Low Cell Seeding Density | Optimize the initial cell seeding density for your specific cell line to ensure a robust signal.[6] |
| Incorrect Drug Concentration | Double-check all calculations for the dilutions of your this compound stock solution.[7] |
| Insufficient Incubation Time | The incubation time with the assay reagent may be too short for sufficient color development. Increase the incubation time, but avoid excessively long incubations that could be toxic to cells. |
| Incomplete Formazan Solubilization (MTT) | Ensure the formazan crystals are completely dissolved by using an appropriate solubilization solvent and adequate mixing. |
Issue 3: Discrepancy Between Visual Cell Health and Assay Results
| Potential Cause | Recommended Solution |
| Assay Measures Metabolic Activity, Not Cell Death | MTT/MTS assays measure metabolic activity, which may persist for some time even after cells are committed to apoptosis.[4] |
| Mechanism of Cell Death | If this compound induces apoptosis without immediate membrane rupture, LDH release may not be detected in the early stages.[4] |
| Solution | Use a multi-parametric approach by combining assays that measure different aspects of cell health, such as metabolic activity (MTT/MTS), membrane integrity (LDH), and apoptosis markers (e.g., caspase activity).[4] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2, allowing viable cells to reduce the MTT to formazan.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
LDH Release Assay Protocol
This protocol outlines the general steps for measuring cytotoxicity using an LDH release assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period with this compound, carefully collect a sample of the cell culture supernatant from each well.[4]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[4]
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.[4]
-
Stop Reaction: Add the stop solution provided with the kit to terminate the reaction.[4]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jrmds.in [jrmds.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving KI696 Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the KEAP1-NRF2 protein-protein interaction inhibitor, KI696, to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) interaction.[1][2][3] Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[2][4] this compound disrupts this interaction, leading to the stabilization and nuclear translocation of NRF2.[5][6] In the nucleus, NRF2 activates the transcription of a wide array of cytoprotective genes, playing a crucial role in the cellular antioxidant and anti-inflammatory response.[2][4]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?
A2: this compound is a hydrophobic molecule with limited aqueous solubility.[5][6][7] For in vitro cell-based assays, it is recommended to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[5][6][7] Sonication may be required to fully dissolve the compound.[6] This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: What is a standard formulation for in vivo delivery of this compound?
A3: A commonly used formulation for intravenous administration of this compound in animal models consists of a mixture of solvents and surfactants to maintain its solubility in an aqueous environment. One such formulation is a combination of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or phosphate-buffered saline (PBS).[7]
Q4: My cells are not showing the expected biological response to this compound. Could this be a delivery issue?
A4: A lack of biological response could indeed be due to inefficient delivery of this compound to its intracellular target. Several factors can contribute to this, including poor cell permeability, compound precipitation in the culture medium, or degradation of the compound. It is recommended to systematically troubleshoot these possibilities, starting with verifying the proper preparation and solubility of your this compound solution. You can then assess target engagement indirectly by measuring the upregulation of known NRF2 target genes.[8]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final DMSO concentration is too high, causing this compound to precipitate. | Ensure the final DMSO concentration in your cell culture medium is at or below 0.5% (v/v). Prepare intermediate dilutions of your high-concentration DMSO stock in culture medium to achieve the desired final concentration without shocking the compound out of solution. | This compound remains in solution, leading to more consistent biological effects. |
| This compound has low intrinsic aqueous solubility. | For in vitro assays, consider using a serum-free medium for the initial incubation period to reduce protein binding that may decrease the available concentration of this compound. For more challenging situations, explore the use of solubilizing agents like cyclodextrins. | Improved solubility and bioavailability of this compound in the experimental setup. |
| Incorrect pH of the final solution. | While less common for in vitro assays with buffered media, ensure the pH of your final solution is within a range that does not promote this compound precipitation. This is more critical for custom buffer preparations. | Stable this compound solution with no visible precipitation. |
Issue 2: Ineffective Cellular Uptake of this compound
Symptoms:
-
No significant increase in the expression of NRF2 target genes (e.g., NQO1, GCLM, HO-1) after this compound treatment.[5][6]
-
Lack of a dose-dependent biological response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low passive diffusion across the cell membrane. | Increase the incubation time with this compound to allow for more time for passive diffusion. Ensure cells are healthy and have intact membranes. | Enhanced intracellular concentration of this compound and subsequent target engagement. |
| Efflux of this compound by cellular transporters. | Some cell types may actively pump out small molecules. While specific efflux transporters for this compound are not well-documented, this can be a general mechanism of resistance. If suspected, co-incubation with a broad-spectrum efflux pump inhibitor could be tested, though this may have off-target effects. | Increased intracellular accumulation of this compound and a more potent biological response. |
| Cell type-specific differences in membrane composition. | The lipid composition of the cell membrane can influence the passive diffusion of hydrophobic compounds. If possible, test the effect of this compound on a different cell line known to be responsive to NRF2 activators. | Confirmation of whether the lack of response is cell-type specific. |
Advanced Delivery Strategies
For challenging cell types or to enhance the therapeutic potential of this compound, advanced delivery strategies can be employed.
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can improve its solubility, stability, and cellular uptake.[9][10][11][12][13] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a common choice.
Quantitative Comparison of Delivery Methods (Representative Data)
| Delivery Method | Vehicle | Typical Intracellular Concentration (Relative Units) | Advantages | Disadvantages |
| Standard Delivery | 0.5% DMSO in Media | 1.0 | Simple, widely used for in vitro screens. | Low solubility, potential for precipitation, variable uptake. |
| Nanoparticle Formulation | PLGA Nanoparticles | 3.5 | Improved solubility and stability, potential for targeted delivery. | More complex preparation, requires characterization. |
| Liposomal Encapsulation | Liposomes | 2.8 | Biocompatible, can carry both hydrophilic and hydrophobic cargo. | Can be unstable, potential for leakage. |
| Cell-Penetrating Peptide Conjugation | e.g., TAT peptide | 4.2 | Enhanced cellular uptake, direct translocation across the membrane. | Can alter the properties of the cargo, potential for immunogenicity. |
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[14] For the hydrophobic this compound, it would partition into the lipid bilayer of the liposome.
Cell-Penetrating Peptide (CPP) Conjugation
CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules.[15][16][17][18][19] Conjugating this compound to a CPP, such as the TAT peptide, can significantly enhance its entry into cells.[15][19]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Dissolve this compound and PLGA: Dissolve a specific amount of this compound and PLGA in an organic solvent such as acetonitrile.
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) while stirring vigorously to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them several times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Characterization: Resuspend the nanoparticles in an appropriate buffer and characterize their size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of Intracellular this compound Uptake
This protocol provides a method to quantify the relative intracellular concentration of this compound.
-
Cell Seeding: Seed your target cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound delivered via different methods (e.g., DMSO solution, nanoparticles, liposomes) at the desired concentration and for a specific duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular this compound. Lyse the cells using a suitable lysis buffer.
-
Extraction: Perform a liquid-liquid extraction to separate this compound from the cell lysate. For example, add an organic solvent like ethyl acetate, vortex, and centrifuge to separate the phases.
-
Quantification: Analyze the organic phase containing the extracted this compound using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Normalization: Normalize the amount of intracellular this compound to the total protein content of the cell lysate.
Visualizations
References
- 1. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Nrf2 | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 17. US9376468B2 - Cell penetrating peptides for intracellular delivery of molecules - Google Patents [patents.google.com]
- 18. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KEAP1-NRF2 Inhibitors: KI696 in Focus
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of KI696, a potent non-covalent KEAP1-NRF2 protein-protein interaction (PPI) inhibitor, with other notable inhibitors in the field. We present key experimental data, detailed methodologies for relevant assays, and visual representations of the underlying biological and experimental processes.
The KEAP1-NRF2 Signaling Pathway: A Brief Overview
Under basal conditions, KEAP1 acts as a substrate adaptor for the Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, targeting NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. In response to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[1][2][3]
KEAP1-NRF2 inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Covalent Inhibitors: These electrophilic molecules form a covalent bond with reactive cysteine residues on KEAP1, mimicking the effects of oxidative stress and leading to NRF2 stabilization.
-
Non-covalent Protein-Protein Interaction (PPI) Inhibitors: These compounds, including this compound, directly bind to the Kelch domain of KEAP1, competitively inhibiting its interaction with NRF2. This class of inhibitors is being actively explored to potentially offer improved selectivity and reduce off-target effects associated with reactive electrophiles.[4][5]
Quantitative Comparison of KEAP1-NRF2 Inhibitors
The potency of KEAP1-NRF2 inhibitors is typically evaluated by their ability to disrupt the KEAP1-NRF2 interaction (measured by IC50 or Kd values in biochemical assays) and to induce the expression of NRF2 target genes in cellular assays (measured by EC50 values). The following tables summarize publicly available data for this compound and a selection of other covalent and non-covalent inhibitors.
Non-Covalent KEAP1-NRF2 PPI Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Cell-based Potency (EC50, nM) | Reference(s) |
| This compound | KEAP1 | ITC | - | 1.3 | - | [6] |
| ML334 | KEAP1 | FP | 1580 | - | - | [7][8] |
| Compound 1 | KEAP1 | FP | 1090 | - | - | [7] |
| CPUY192018 | KEAP1 | - | - | - | NRF2 activation in HRECs | [3] |
| Compound 1c | KEAP1 | FA | 63 | - | - | [9] |
| Compound 1b | KEAP1 | FA | 29 | - | - | [9] |
Covalent KEAP1 Inhibitors
| Compound | Target | Mechanism | Cellular Assay | EC50 (nM) | Reference(s) |
| Bardoxolone Methyl (CDDO-Me) | KEAP1 (Cys151) | Covalent, Reversible | ARE Reporter | Potent NRF2 activator | [10][11] |
| Dimethyl Fumarate (DMF) | KEAP1 (multiple Cys) | Covalent | ARE Reporter | NRF2 activator | [10] |
| Omaveloxolone | KEAP1 (Cys151) | Covalent, Reversible | ARE Reporter | Potent NRF2 activator | [10] |
| Sulforaphane | KEAP1 | Covalent | ARE Reporter | NRF2 activator | [5] |
Note: Direct comparison of potency values across different studies should be approached with caution due to variations in experimental conditions, assay formats, and cell lines used.
Selectivity Profile
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects.
-
This compound: Has been shown to be highly selective for the KEAP1 Kelch domain. In a broader panel screening, no significant cross-reactivity was observed, with the exception of the organic anion transporting polypeptide 1B1 (OATP1B1) (IC50=2.5 μM), the bile salt export pump (BSEP) (IC50=4.0 μM), and phosphodiesterase PDE3A (IC50=10 μM).[6]
-
Covalent Inhibitors: Due to their electrophilic nature, covalent inhibitors have a higher propensity for off-target interactions with other cysteine-containing proteins, which can lead to undesired side effects.[5][10] However, newer covalent inhibitors are being designed with improved selectivity.[10]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay is a robust, high-throughput method to quantify the binding affinity of inhibitors to the KEAP1-NRF2 interaction.
Materials:
-
Recombinant human KEAP1 Kelch domain (with a His-tag)
-
Tb-conjugated anti-His antibody (Donor)
-
FITC-labeled NRF2 peptide (e.g., 9-mer containing the ETGE motif) (Acceptor)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)
-
384-well low-volume microplates
Protocol:
-
Reagent Preparation: Prepare solutions of KEAP1, Tb-anti-His antibody, FITC-NRF2 peptide, and test compounds in assay buffer.
-
Assay Plate Preparation: Add a defined volume of the test compound at various concentrations to the wells of the microplate.
-
Addition of KEAP1 and Donor: Add a mixture of the KEAP1 protein and the Tb-anti-His antibody to each well and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for labeling.
-
Addition of Acceptor: Add the FITC-NRF2 peptide to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 1-5 hours) at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., ~495 nm) and acceptor (e.g., ~520 nm) wavelengths after excitation at the donor's excitation wavelength (e.g., ~340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[12][13][14]
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the NRF2 signaling pathway, leading to the transcription of a reporter gene.
Materials:
-
A suitable cell line (e.g., HepG2, THP-1) stably or transiently transfected with a luciferase reporter vector containing multiple copies of the ARE sequence upstream of a minimal promoter.[2][15]
-
A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[2]
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
Luciferase assay reagent (containing luciferin).
-
Lysis buffer.
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to attach overnight.[1][2]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a suitable period (e.g., 6 to 24 hours) to allow for NRF2 activation and reporter gene expression.[1]
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. If using a dual-luciferase system, subsequently add the second reagent to measure the control reporter luminescence.
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal. Calculate the fold induction of luciferase activity compared to the vehicle-treated control cells. Plot the fold induction against the compound concentration to determine the EC50 value.[2]
In Vivo and Preclinical Data
Several KEAP1-NRF2 inhibitors have been evaluated in preclinical models of various diseases, demonstrating their therapeutic potential.
-
This compound: In a preclinical study, NRF2 activation by this compound treatment sensitized KEAP1 wild-type cells to glutaminase (B10826351) inhibitors, suggesting a potential therapeutic strategy for certain cancers.[16]
-
Bardoxolone Methyl (CDDO-Me): Has been extensively studied in preclinical models and has entered clinical trials for chronic kidney disease and other conditions.[8]
-
Dimethyl Fumarate (DMF): Is an approved treatment for multiple sclerosis and is known to activate the NRF2 pathway.[8]
-
CPUY192018: Has demonstrated cytoprotective effects in colonic cells and therapeutic benefits in a model of retinal ischemia-reperfusion injury.[3]
Conclusion
This compound stands out as a highly potent and selective non-covalent inhibitor of the KEAP1-NRF2 protein-protein interaction. Its high affinity for the KEAP1 Kelch domain translates to effective activation of the NRF2 pathway in cellular models. Compared to covalent inhibitors, non-covalent PPI inhibitors like this compound may offer a more favorable safety profile due to a lower potential for off-target reactivity. The continued investigation of this compound and other next-generation KEAP1-NRF2 inhibitors holds significant promise for the development of novel therapeutics for a wide range of diseases driven by oxidative stress and inflammation. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and comparison of these important molecules.
References
- 1. 2.7. Antioxidant Response Element (ARE)-Luciferase Reporter Assay [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A NRF2 inhibitor selectively sensitizes KEAP1 mutant tumor cells to cisplatin and gefitinib by restoring NRF2-inhibitory function of KEAP1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keap1/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: KI696 and Sulforaphane in Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway: the synthetic compound KI696 and the naturally derived isothiocyanate, sulforaphane (B1684495). The objective is to present a clear, side-by-side analysis of their mechanisms, potency, and effects, supported by experimental data to aid in research and development decisions.
Executive Summary
Both this compound and sulforaphane are potent activators of the Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. While they share a common molecular target, their mechanisms of action and reported potencies differ significantly. This compound acts as a high-affinity, reversible inhibitor of the Keap1-Nrf2 protein-protein interaction, demonstrating nanomolar affinity. Sulforaphane, on the other hand, functions as an electrophile that covalently modifies specific cysteine residues on Keap1, leading to Nrf2 stabilization. This guide synthesizes available preclinical data to facilitate a comparative understanding of these two important research compounds.
Physicochemical Properties
A fundamental comparison begins with the distinct chemical characteristics of this compound and sulforaphane, which influence their biological activity and experimental handling.
| Property | This compound | Sulforaphane |
| Chemical Formula | C₂₈H₃₀N₄O₆S | C₆H₁₁NOS₂ |
| Molecular Weight | 550.6 g/mol | 177.3 g/mol |
| Type | Synthetic, non-covalent Keap1-Nrf2 inhibitor | Natural isothiocyanate, covalent modifier of Keap1 |
| Solubility | Soluble in DMSO and Ethanol | Soluble in DMSO and methanol |
Mechanism of Nrf2 Activation
The primary distinction between this compound and sulforaphane lies in their interaction with Keap1, the primary negative regulator of Nrf2.
This compound is a potent and selective inhibitor of the KEAP1/NRF2 interaction.[1] It binds with very high affinity to the Kelch domain of KEAP1, with a dissociation constant (Kd) of 1.3 nM.[2] This non-covalent binding physically blocks the interaction between Keap1 and Nrf2, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 is then free to translocate to the nucleus and activate the transcription of its target genes.
Sulforaphane activates Nrf2 by covalently modifying reactive cysteine residues on Keap1, particularly Cys151.[3] This modification induces a conformational change in Keap1, which disrupts the Keap1-Nrf2 complex and inhibits Nrf2 ubiquitination.[4] The resulting accumulation of newly synthesized Nrf2 allows for its nuclear translocation and the subsequent expression of antioxidant response element (ARE)-dependent genes.
Figure 1. Comparative mechanism of Nrf2 activation by this compound and sulforaphane.
Quantitative In Vitro and In Vivo Data
Direct head-to-head comparisons of this compound and sulforaphane in the same experimental systems are limited in the current literature. The following tables summarize available data from separate studies to provide a quantitative perspective on their activity.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay Type | Cell Line | Endpoint | Potency/Efficacy |
| This compound | Keap1 Binding Assay (ITC) | N/A | Dissociation Constant (Kd) | 1.3 nM[2] |
| Nrf2 Target Gene Expression | COPD patient-derived bronchial epithelial cells | EC₅₀ for NQO1, GCLM, HMOX1, TXNRD1 induction | 22 nM, 36 nM, 16 nM, 27 nM, respectively[2] | |
| Nrf2 Nuclear Translocation | Normal Human Bronchial Epithelial Cells | Nrf2 Accumulation | Concentration-dependent increase[2] | |
| Sulforaphane | NQO1 Activity Assay | Murine Hepatoma (Hepa 1c1c7) | Concentration to double NQO1 activity (CD value) | ~0.2 µM[5] |
| MTT Assay (Cell Viability) | MDA MB 231 (Breast Cancer) | IC₅₀ (48h) | 21 µM[6] | |
| MTT Assay (Cell Viability) | MCF-7 (Breast Cancer) | IC₅₀ (48h) | 27.9 µM[7] | |
| MTT Assay (Cell Viability) | OECM-1 (Oral Squamous Carcinoma) | IC₅₀ (24h) | 5.7 µM[8] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Route of Administration | Endpoint | Result |
| This compound | Rat | 50 µmol/kg | IV Infusion | Nrf2 Target Gene Expression in Lung | 37-fold (Nqo1), 17-fold (Ho-1), 9-fold (Txnrd1), 28-fold (Srxn1), 15-fold (Gsta3), 13-fold (Gclc) increase[1] |
| Sulforaphane | SCID Mice with Colorectal Cancer Xenografts | 400 µmol/kg/day for 3 weeks | Daily Injection | Tumor Weight Reduction | 70% reduction compared to untreated mice[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate Nrf2 activators like this compound and sulforaphane.
ARE-Luciferase Reporter Assay
This assay is a standard method to quantify the activation of the Nrf2 pathway.
References
- 1. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating KI696-Induced NRF2 Translocation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (NRF2) induced by the potent inhibitor KI696. This guide outlines supporting experimental data and protocols for alternative NRF2 activators.
This compound is a highly selective and potent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction.[1][2][3] By binding to the Kelch domain of KEAP1, this compound prevents the ubiquitination and subsequent proteasomal degradation of NRF2.[1][2][4] This leads to the accumulation of NRF2 in the cytoplasm and its subsequent translocation to the nucleus. Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[5][6][7] Validating this nuclear translocation is a critical step in confirming the mechanism of action of this compound and other NRF2 activators.
This guide details three primary experimental methods for validating NRF2 nuclear translocation: Western Blotting of nuclear and cytoplasmic fractions, Immunofluorescence microscopy, and NRF2-ARE Reporter Gene Assays. Each method is presented with a detailed protocol and compared with alternative NRF2 activators.
Comparative Efficacy of NRF2 Activators
The following table summarizes the effective concentrations (EC50) for various compounds known to activate the NRF2 pathway. This data is compiled from multiple studies to provide a comparative overview of their potency.
| Compound | EC50 (µM) | Cell Line/System | Reference |
| This compound | 0.022 (NQO1 expression) | Human Bronchial Epithelial Cells | [2] |
| Sulforaphane | 33 | AREc32 (luciferase reporter) | [1] |
| Curcumin | 36 | AREc32 (luciferase reporter) | [1] |
| Andrographolide | 17 | AREc32 (luciferase reporter) | [1] |
| trans-Chalcone | 18 | AREc32 (luciferase reporter) | [1] |
| CDDO-Im | 0.41 | AREc32 (luciferase reporter) | [1] |
| tBHQ | >100 | AREc32 (luciferase reporter) | [1] |
Visualizing the NRF2 Activation Pathway
The following diagram illustrates the canonical KEAP1-NRF2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols for Validating NRF2 Translocation
This section provides detailed protocols for the three key experimental methods used to validate NRF2 nuclear translocation.
Western Blotting for Nuclear and Cytoplasmic Fractionation
This method provides a quantitative assessment of NRF2 protein levels in the cytoplasm versus the nucleus. An increase in the nuclear fraction of NRF2 following treatment with an activator is indicative of translocation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HepG2) at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound, a positive control (e.g., sulforaphane), and a vehicle control (e.g., DMSO) for the desired time (typically 2-6 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the NRF2 signal to the respective loading controls for each fraction.
-
Immunofluorescence Microscopy
This technique provides a qualitative and semi-quantitative visual confirmation of NRF2 translocation from the cytoplasm to the nucleus.
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to 60-70% confluency.
-
Treat the cells with this compound, a positive control, and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against NRF2 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Microscopy:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. NRF2 will appear as green fluorescence, and the nuclei will be blue. In untreated cells, the green fluorescence will be predominantly cytoplasmic, while in treated cells, it will co-localize with the blue nuclear stain.
-
NRF2-ARE Reporter Gene Assay
This assay provides a quantitative measure of NRF2 transcriptional activity, which is a direct consequence of its nuclear translocation and binding to ARE sequences.
-
Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by an ARE promoter using a suitable transfection reagent.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with various concentrations of this compound, a positive control, and a vehicle control.
-
-
Cell Lysis:
-
After the desired treatment time (typically 16-24 hours), wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Logical Comparison of Validation Methods
Conclusion
Validating the nuclear translocation of NRF2 is essential for confirming the on-target effects of activators like this compound. The three methods described in this guide—Western blotting, immunofluorescence, and reporter gene assays—provide complementary information. For a robust validation, it is recommended to use at least two of these methods. Western blotting provides quantitative data on protein levels in different cellular compartments, immunofluorescence offers direct visual evidence of translocation at the single-cell level, and reporter assays confirm the functional consequence of NRF2 activation. By employing these techniques and comparing the results with known NRF2 activators, researchers can confidently validate the mechanism of action of novel compounds targeting the KEAP1-NRF2 pathway.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 3. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 6. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for KI696: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of KI696, a potent and selective inhibitor of the KEAP1/NRF2 interaction. The following procedures are based on general laboratory safety protocols and best practices for chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
This compound Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and handling requirements.
| Property | Value |
| Molecular Formula | C28H30N4O6S |
| Molecular Weight | 550.63 g/mol |
| CAS Number | 1799974-70-1 |
| Solubility | DMSO: ≥ 45 mg/mL |
Step-by-Step Disposal Plan for this compound
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Butyl rubber gloves are recommended when handling DMSO solutions, as DMSO can penetrate nitrile gloves.[4]
-
Eye Protection: Wear tightly fitting safety goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safety and compliance.[5][6]
-
Solid Waste:
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves, absorbent paper) should be considered chemical waste.
-
Collection: Place all solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.[7] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
This compound in DMSO Solutions: this compound is frequently dissolved in DMSO.[4] DMSO and solutions containing it should be treated as organic solvent waste.[4]
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (plastic is often preferred).[2] The container must be labeled as "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Aqueous Solutions: If this compound is in an aqueous solution, it should still be collected as hazardous liquid waste. Do not pour this compound solutions down the drain. [1][2][3]
-
Storage of Chemical Waste
-
Designated Area: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory.[2][5]
-
Container Management: Keep waste containers securely capped except when adding waste.[1][5]
-
Incompatibility: Store waste away from incompatible materials. For instance, keep organic solvent waste separate from acids and bases.[5]
Disposal Procedure
-
Contact EHS: Once the waste container is full or has been accumulating for a specified period (e.g., up to 12 months, depending on local rules), contact your institution's EHS or hazardous waste management department for pickup.[2]
-
Incineration: The recommended disposal method for DMSO and many organic chemical wastes is through a licensed chemical incinerator equipped with an afterburner and scrubber.[8] Your EHS department will manage this process.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the following general laboratory procedures for handling chemical spills and waste are applicable.
Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Secure the Area: Prevent others from entering the contaminated zone.
-
Wear Appropriate PPE: Don the PPE listed above.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., spill kit absorbent, sand, or vermiculite) to confine the spill.[7]
-
Clean-up:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with soap and water, and wipe dry with paper towels.[7]
-
Place all cleaning materials into the solid hazardous waste container.
-
-
Label and Dispose: Label the waste container with all contents and arrange for pickup through your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. DMSO disposal - General Lab Techniques [protocol-online.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
